molecular formula C21H20F4N4O B1629606 5-(5-[1-(5-FLUORO-2-METHYLBENZYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL)-2-(TRIFLUOROMETHYL)PYRIDINE CAS No. 909662-32-4

5-(5-[1-(5-FLUORO-2-METHYLBENZYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL)-2-(TRIFLUOROMETHYL)PYRIDINE

Cat. No.: B1629606
CAS No.: 909662-32-4
M. Wt: 420.4 g/mol
InChI Key: USGQVNBMTPYLJZ-UHFFFAOYSA-N
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Description

5-(5-[1-(5-FLUORO-2-METHYLBENZYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL)-2-(TRIFLUOROMETHYL)PYRIDINE is a complex organic compound that features a combination of fluorinated aromatic rings, a piperidine moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-[1-(5-FLUORO-2-METHYLBENZYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL)-2-(TRIFLUOROMETHYL)PYRIDINE typically involves multiple steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced via a Friedel-Crafts alkylation reaction.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a nitrile.

    Final Coupling: The final step involves coupling the piperidine moiety with the oxadiazole ring and the fluorinated aromatic ring under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents.

    Biological Probes: Can be used in the design of probes for studying biological processes.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, while the oxadiazole ring can interact with various enzymes. The fluorinated aromatic rings enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-{1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)benzene
  • 5-(5-{1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)thiophene

Uniqueness

The presence of the trifluoromethyl group on the pyridine ring and the specific arrangement of the piperidine and oxadiazole rings make this compound unique

Properties

CAS No.

909662-32-4

Molecular Formula

C21H20F4N4O

Molecular Weight

420.4 g/mol

IUPAC Name

5-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H20F4N4O/c1-13-2-4-17(22)10-16(13)12-29-8-6-14(7-9-29)20-27-19(28-30-20)15-3-5-18(26-11-15)21(23,24)25/h2-5,10-11,14H,6-9,12H2,1H3

InChI Key

USGQVNBMTPYLJZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)CN2CCC(CC2)C3=NC(=NO3)C4=CN=C(C=C4)C(F)(F)F

Canonical SMILES

CC1=C(C=C(C=C1)F)CN2CCC(CC2)C3=NC(=NO3)C4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

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